molecular formula C20H20N2O3 B5887176 methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate

methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate

Cat. No. B5887176
M. Wt: 336.4 g/mol
InChI Key: BDZDSKJNWMUUOC-UHFFFAOYSA-N
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Description

Methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate, also known as MEPI, is a synthetic compound that belongs to the indole family. It is a potential drug candidate that has been extensively studied for its various biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate is not fully understood. However, it has been proposed that methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate exerts its biological and pharmacological effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has also been found to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has been found to affect various biochemical and physiological processes in cells and tissues. It has been shown to modulate the expression of various genes and proteins involved in cell growth, survival, and differentiation. methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has also been found to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.

Advantages and Limitations for Lab Experiments

Methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has also been extensively studied for its various biological and pharmacological properties. However, methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to elucidate its mechanism of action and identify its molecular targets. Further studies are also needed to optimize the synthesis and formulation of methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate for clinical use. Overall, methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate is a promising drug candidate that warrants further investigation for its various biological and pharmacological properties.

Synthesis Methods

Methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate can be synthesized by the reaction of N-(2-phenylethyl)glycine methyl ester with indole-3-carboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction, which yields the desired product in good yield and purity. The synthesis of methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has been optimized to obtain a high-quality product suitable for various biological and pharmacological studies.

Scientific Research Applications

Methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has been extensively studied for its various biological and pharmacological properties. It has been shown to possess anticancer, anti-inflammatory, and analgesic activities. methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

methyl 1-[2-oxo-2-(2-phenylethylamino)ethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-20(24)17-13-22(18-10-6-5-9-16(17)18)14-19(23)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDSKJNWMUUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate

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